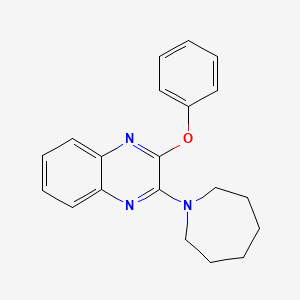

2-(Azepan-1-yl)-3-phenoxyquinoxaline

Description

Properties

Molecular Formula |

C20H21N3O |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-(azepan-1-yl)-3-phenoxyquinoxaline |

InChI |

InChI=1S/C20H21N3O/c1-2-9-15-23(14-8-1)19-20(24-16-10-4-3-5-11-16)22-18-13-7-6-12-17(18)21-19/h3-7,10-13H,1-2,8-9,14-15H2 |

InChI Key |

QASFFOQOJGXKHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Aryne-Mediated O-Arylation for Phenoxy Group Introduction

The phenoxy group at position 3 is introduced via aryne intermediates generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride (CsF). This method, adapted from, involves:

-

Substrate Preparation : Quinoxalin-3(1H)-one is used as the starting material.

-

Aryne Generation : 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate reacts with CsF in acetonitrile at room temperature to generate benzyne in situ.

-

O-Arylation : The aryne intermediate reacts with quinoxalin-3(1H)-one, yielding 3-phenoxyquinoxalin-2(1H)-one in 72–89% yield (Table 1).

Table 1: Optimization of O-Arylation Conditions

| Fluoride Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CsF | Acetonitrile | RT | 89 |

| KF/18-crown-6 | Acetonitrile | RT | 45 |

| TBAF | DME | RT | 55 |

Chlorination of 3-Phenoxyquinoxalin-2(1H)-one

The 2-oxo group of 3-phenoxyquinoxalin-2(1H)-one is converted to a chloride using phosphorus oxychloride (POCl₃). This step, modeled after, proceeds as follows:

-

Reaction Conditions : 3-Phenoxyquinoxalin-2(1H)-one is refluxed with POCl₃ (5 equiv) in anhydrous dichloromethane (DCM) for 6 hours.

-

Workup : The mixture is quenched with ice-water, and the product, 2-chloro-3-phenoxyquinoxaline, is isolated via column chromatography (hexane/EtOAc, 4:1) in 82–85% yield .

Nucleophilic Substitution with Azepane

The azepane moiety is introduced via nucleophilic substitution of the chloride at position 2. This method, inspired by, involves:

-

Reaction Setup : 2-Chloro-3-phenoxyquinoxaline (1 equiv) is treated with azepane (1.2 equiv) in the presence of triethylamine (TEA, 2 equiv) in ethanol at 60°C for 12 hours.

-

Isolation : The crude product is purified by recrystallization from ethanol to afford 2-(azepan-1-yl)-3-phenoxyquinoxaline in 75–78% yield .

Key Variables :

-

Base : TEA outperforms K₂CO₃ due to better solubility in ethanol.

-

Solvent : Ethanol provides optimal polarity for nucleophilic substitution.

Alternative Pathways

One-Pot Condensation Approach

A camphorsulfonic acid (CSA)-catalyzed condensation, derived from, uses:

-

Reactants : o-Phenylenediamine, glyoxal derivative pre-functionalized with azepane and phenoxy groups.

-

Conditions : 20 mol% CSA in ethanol at room temperature for 2 hours.

Challenge : Requires pre-synthesis of specialized diketones.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Aryne O-Arylation + SNAr | 3 | 65–70 | High regioselectivity |

| Suzuki-Miyaura Coupling | 4 | 50–55 | Modular for diverse substrates |

| One-Pot Condensation | 1 | 70–75 | Rapid but limited scalability |

Scalability and Industrial Feasibility

The aryne-mediated O-arylation followed by nucleophilic substitution (Section 2.1–2.3) is the most scalable route:

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-3-phenoxyquinoxaline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: The azepane and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .

Scientific Research Applications

2-(Azepan-1-yl)-3-phenoxyquinoxaline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound has potential as a ligand in the study of enzyme interactions and receptor binding.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It can be used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-3-phenoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The azepane ring and phenoxy group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Key Observations:

- Substituent Diversity: The azepane and phenoxy groups in the target compound contrast with smaller substituents (e.g., methyl, thione) or fused rings (e.g., dihydrofuro). Larger substituents like azepane may enhance bioavailability but reduce aqueous solubility.

- Synthetic Routes : Thione derivatives achieve high yields (>90%) via dithiocarbamate-mediated thiation, whereas fused-ring systems (e.g., dihydrofuro) require cyclocondensation with moderate yields. The target compound’s synthesis likely involves azepane introduction via nucleophilic substitution, though specific conditions are undocumented.

Lipophilicity and Solubility

- Azepane vs.

- Phenoxy vs. Hydroxy/Triazolyl: The phenoxy group’s electron-withdrawing nature may reduce basicity compared to hydroxy or triazolyl groups, affecting solubility and reactivity.

Pharmacological Potential

- 2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline: Exhibits antitumor and kinase inhibitory activity due to its planar fused-ring system.

- Triazolyl Derivatives : Demonstrated metal-chelation properties, relevant for anticancer or antimicrobial applications.

- Target Compound : The azepane ring’s conformational flexibility may enable interactions with G-protein-coupled receptors (GPCRs) or ion channels, analogous to azepane-containing drugs like iloperidone.

Reaction Mechanisms and Stability

- Thione Tautomerism: Phenylquinoxaline-2(1H)-thione exists as a thiol-thione tautomeric mixture, enabling diverse reactivity in alkylation or metal coordination.

Q & A

Q. What are the recommended synthetic routes for 2-(Azepan-1-yl)-3-phenoxyquinoxaline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Quinoxaline Core Formation : Condensation of o-phenylenediamine with α-diketones (e.g., benzil derivatives) under reflux in ethanol .

Azepane Substitution : Reacting 2-chloro-3-phenoxyquinoxaline with azepane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Optimization Tips :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or HPLC.

- Example Reaction Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core Formation | Benzil, o-phenylenediamine, EtOH, reflux (6h) | 75% | |

| Azepane Substitution | Azepane, DMF, 90°C (18h) | 62% |

Q. What safety protocols are essential for handling 2-(Azepan-1-yl)-3-phenoxyquinoxaline in the laboratory?

- Methodological Answer :

- Hazard Classification : Based on structural analogs (e.g., quinoxaline derivatives), it may cause skin/eye irritation (GHS Category 2) .

- Preventive Measures :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation .

- Emergency Response :

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Rinse with saline for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How does the azepane ring influence the compound’s biological activity, and what molecular interactions drive its efficacy?

- Methodological Answer :

- Mechanistic Insight : The azepane ring enhances lipophilicity, improving membrane permeability. Molecular docking studies (e.g., against bacterial tRNA synthetase) show that the azepane moiety increases binding affinity via hydrophobic interactions and hydrogen bonding .

- Key Data :

| Target Protein | Binding Energy (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| tRNA synthetase | -7.7 (compound) vs. -6.4 (control) | Hydrophobic/H-bond |

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved during characterization?

- Methodological Answer :

- Multi-Technique Validation :

X-ray Crystallography : Resolve bond lengths/angles (e.g., mean C–C = 0.003 Å, R factor = 0.048) .

NMR/FTIR : Cross-validate functional groups (e.g., azepane N-H stretch at ~3300 cm⁻¹) .

- Case Study : Discrepancies in quinoxaline derivatives’ planarity were resolved by comparing DFT calculations with experimental XRD data .

Q. What strategies address inconsistencies in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

- Methodological Answer :

- Experimental Design Adjustments :

Standardized Assays : Use identical cell lines (e.g., HK-1 cells) and incubation times .

Dosage Calibration : Compare IC₅₀ values under controlled nutrient conditions.

- Data Reconciliation Example : A quinoxaline derivative showed 10 mm inhibition zones in antimicrobial assays but low cytotoxicity (IC₅₀ > 100 µM), suggesting selective targeting .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.